1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Description
1,4-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a pyrazole-derived compound featuring a pyrrolidine substituent at the 3-position and methyl groups at the 1- and 4-positions. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and biochemical research.
Properties
CAS No. |
2763754-69-2 |
|---|---|
Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1,4-dimethyl-3-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-12(2)11-9(7)8-4-3-5-10-8;;/h6,8,10H,3-5H2,1-2H3;2*1H |
InChI Key |
WNDSFNQNYBTQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2CCCN2)C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Catalyzed Cyclization
The pyrazole ring is synthesized via condensation of 2,4-pentanedione (acetylacetone) with methylhydrazine under acidic conditions. This yields 1,4-dimethylpyrazole, with the reaction’s exothermic nature requiring controlled temperatures (20–80°C) to prevent side products. Substituting acetylacetone with β-keto esters introduces carboxylate groups for downstream functionalization.
Directed Functionalization at Position 3
Position 3 of the pyrazole is activated for substitution through chloromethylation or bromination. For example, treating 1,4-dimethylpyrazole with phosphorus oxychloride (POCl₃) generates 3-chloromethyl-1,4-dimethylpyrazole, a key intermediate for alkylation. Alternative approaches employ Vilsmeier-Haack formylation to introduce aldehyde groups, enabling reductive amination with amines.
Salt Formation and Purification
Treating the free base with hydrogen chloride (HCl) in ethanol precipitates the dihydrochloride salt. Excess HCl (2.2 equivalents) ensures complete protonation of the pyrrolidine’s secondary amine and pyrazole’s tertiary nitrogen. Recrystallization from ethanol/water mixtures enhances purity (>98%), with Fourier-transform infrared (FTIR) spectroscopy confirming N–H and C–Cl stretches at 3300 cm⁻¹ and 700 cm⁻¹, respectively.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactors
Patented methods describe using tubular reactors for the exothermic cyclization step, improving heat dissipation and yield (85–90%) compared to batch processes. Solvent recycling, particularly for toluene and DMF, reduces production costs by 30%.
Catalytic Enhancements
Palladium-catalyzed C–N coupling (Buchwald-Hartwig amination) between 3-bromo-1,4-dimethylpyrazole and pyrrolidine-2-boronic acid achieves 95% conversion under mild conditions (80°C, 12 h). This method avoids harsh alkylation conditions but requires expensive catalysts.
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in ethanol or methanol
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of halogenated pyrazole derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is CHNO with a molecular weight of approximately 255.32 g/mol. The compound features a pyrazole ring with methyl substitutions and a pyrrolidine moiety, contributing to its biological activity and solubility characteristics.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the effectiveness of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and 30 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,4-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole | E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL | |
| Other Pyrazole Derivative A | E. coli | 50 µg/mL |
| Other Pyrazole Derivative B | S. aureus | 40 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation processes. This suggests potential therapeutic applications in treating inflammatory diseases .
Potential Therapeutic Uses
Given its biological activities, this compound shows promise in various therapeutic areas:
- Antibacterial Treatments : Due to its efficacy against bacterial strains, it could be explored as a new antibacterial agent.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory medications.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in various applications:
- Antimicrobial Efficacy : A comparative study highlighted the enhanced antibacterial activity of compounds with pyrrolidine substitutions compared to other derivatives lacking this feature .
- Inflammation Modulation : Research has shown that certain pyrazole compounds can inhibit specific pathways involved in inflammation, suggesting their utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites to modulate biological responses
Pathways: Influencing signaling pathways involved in inflammation or pain
Comparison with Similar Compounds
Key Observations :
- The position of methyl groups (1,4 vs. 1,5) influences steric and electronic properties.
- MPP dihydrochloride’s hydroxyphenyl and piperidinylethoxy groups enable ERα antagonism, whereas the target compound’s pyrrolidine group may favor interactions with neurological targets .
Functional Comparison with Heterocyclic Compounds
Non-pyrazole heterocycles, such as triazolopyridines and diacylhydrazines, demonstrate overlapping biological applications:
Table 1: Functional Analogues and Their Activities
Key Observations :
Biological Activity
1,4-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (CAS No. 713496-46-9) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 255.32 g/mol. Its structure features a pyrazole ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. The presence of the pyrrolidine group in 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole was found to enhance its antibacterial efficacy compared to other derivatives that lack this substitution .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,4-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole | E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL | |
| Other Pyrazole Derivative A | E. coli | 50 µg/mL |
| Other Pyrazole Derivative B | S. aureus | 40 µg/mL |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro. In studies evaluating nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), it inhibited NO release significantly, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
Emerging data suggest that pyrazole derivatives may possess anticancer properties. A series of studies have reported that modifications in the pyrazole structure can lead to enhanced activity against various cancer cell lines. For instance, compounds related to 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole were tested against breast and prostate cancer cells, revealing IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1,4-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole | MCF-7 (Breast Cancer) | 5 µM |
| PC3 (Prostate Cancer) | 8 µM | |
| Other Pyrazole Derivative C | MCF-7 | 15 µM |
| Other Pyrazole Derivative D | PC3 | 12 µM |
The mechanism through which 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes like xanthine oxidase, which plays a role in uric acid production and inflammation .
- Modulation of Cell Signaling : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazoles in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a pyrazole derivative led to significant improvements in infection resolution compared to standard antibiotics.
- Cancer Treatment Trials : Ongoing clinical trials are investigating the efficacy of pyrazole-based compounds in combination therapies for resistant cancer types.
Q & A
Q. What are the common synthetic routes for 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of pyrazole and pyrrolidine precursors under controlled acidic conditions. Key steps include:
- Precursor selection : Use of substituted pyrazole derivatives (e.g., 3-methylpyrazole) and pyrrolidine-containing reagents.
- Condition optimization : Temperature (60–100°C), pH control (HCl catalysis), and solvent selection (e.g., ethanol or DMF) to enhance yield .
- Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt. For reproducibility, track reaction progress via TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., pyrrolidine ring protons at δ 2.8–3.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at ~245 m/z for the free base).
- X-ray crystallography : Resolve crystal packing and salt formation (e.g., dihydrochloride coordination) .
Q. How is the compound’s biological activity assessed in preliminary studies?
- In vitro assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence-based assays.
- Dose-response curves : Determine IC₅₀ values under physiological pH (7.4) to account for solubility limitations of the hydrochloride salt .
Advanced Research Questions
Q. How can computational methods improve synthesis design and reaction optimization?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
- Machine learning : Train models on existing pyrazole synthesis data to recommend optimal catalysts (e.g., Pd/Cu systems) or solvent combinations .
- Molecular dynamics : Simulate solubility behavior of the dihydrochloride form in aqueous buffers .
Q. What experimental design strategies (DoE) are effective for optimizing yield and purity?
- Factorial design : Test variables like temperature, molar ratios, and stirring rate. For example, a 2³ factorial design reduces required experiments by 50% while identifying critical factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. yield) to pinpoint optimal conditions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, buffer composition) that may alter compound stability or bioavailability .
- Structural analogs : Synthesize derivatives (e.g., fluorinated pyrrolidine variants) to isolate the impact of specific functional groups on activity .
- Batch consistency checks : Use HPLC-MS to verify compound purity across experimental replicates .
Q. What strategies address solubility challenges in pharmacological studies?
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
